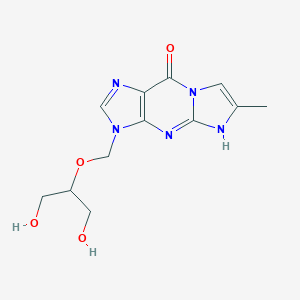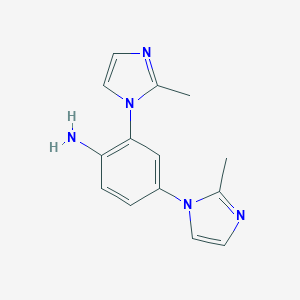
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine, commonly known as BIMPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIMPA is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C15H17N5 and a molecular weight of 271.33 g/mol.
Wirkmechanismus
The mechanism of action of BIMPA involves its binding to the active site of metalloproteases, thereby inhibiting their activity. BIMPA has been shown to bind to the zinc ion present in the active site of metalloproteases, which is essential for their enzymatic activity.
Biochemische Und Physiologische Effekte
BIMPA has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that BIMPA can inhibit the activity of various metalloproteases such as matrix metalloproteases (MMPs), ADAMs (a disintegrin and metalloproteases), and ACE (angiotensin-converting enzyme). In vivo studies have shown that BIMPA can reduce the levels of MMPs in various tissues, which can help in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BIMPA has several advantages as a research tool, including its high potency and selectivity for metalloproteases, its fluorescent properties, and its ability to inhibit the activity of various metalloproteases. However, BIMPA also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research on BIMPA. One potential direction is the development of BIMPA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of BIMPA-based inhibitors for specific metalloproteases that are involved in various diseases such as cancer and arthritis. Furthermore, the potential applications of BIMPA in material science and nanotechnology also warrant further investigation.
Synthesemethoden
BIMPA can be synthesized through a multistep process that involves the reaction of 2-methylimidazole and 4-nitrophenylamine, followed by reduction of the nitro group to an amino group. The final product is obtained by the reaction of the intermediate product with 2-methylimidazole.
Wissenschaftliche Forschungsanwendungen
BIMPA has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In biochemistry, BIMPA has been shown to act as a potent inhibitor of metalloproteases, which are enzymes involved in various physiological processes such as tissue remodeling, inflammation, and cancer metastasis. BIMPA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
134485-97-5 |
|---|---|
Produktname |
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine |
Molekularformel |
C14H15N5 |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
2,4-bis(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C14H15N5/c1-10-16-5-7-18(10)12-3-4-13(15)14(9-12)19-8-6-17-11(19)2/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
GJEJSBBHYCFZBN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
Kanonische SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
Synonyme |
2,4-BIS-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





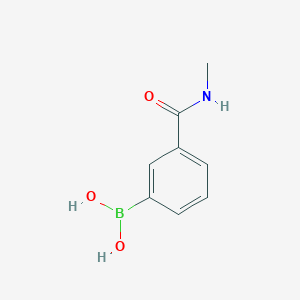
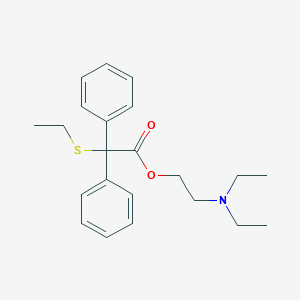
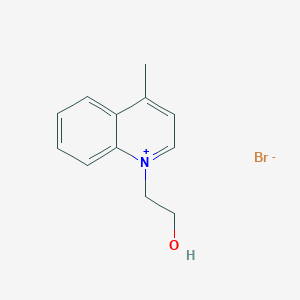
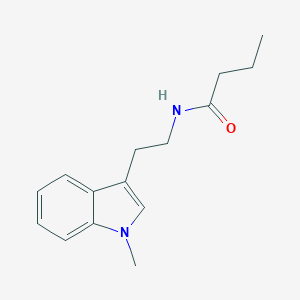
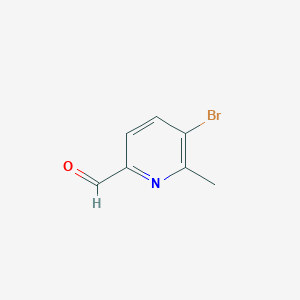
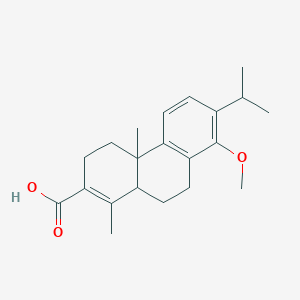
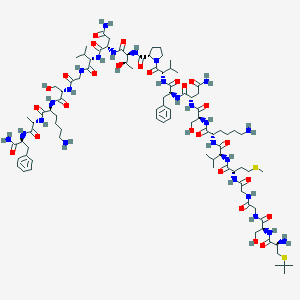
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
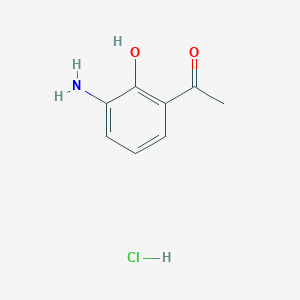
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
